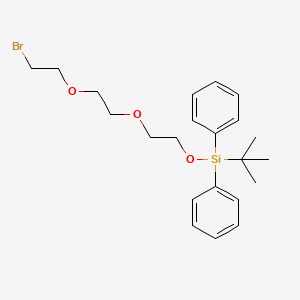
12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane: is a complex organosilicon compound It features a bromine atom, two methyl groups, two phenyl groups, and a trioxa-siladodecane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the silicon atom and the organic groups attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes and siloxanes.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
科学研究应用
Chemistry: 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
作用机制
The mechanism of action of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is primarily based on its ability to undergo various chemical reactions. The bromine atom and the silicon-oxygen backbone play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound is similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another similar compound with different substituents, affecting its chemical properties and reactivity.
Uniqueness: The presence of the bromine atom in 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane makes it particularly unique, as it allows for specific substitution reactions that are not possible with its analogs .
属性
CAS 编号 |
176703-18-7 |
|---|---|
分子式 |
C22H31BrO3Si |
分子量 |
451.5 g/mol |
IUPAC 名称 |
2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H31BrO3Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-18-25-17-16-24-15-14-23/h4-13H,14-19H2,1-3H3 |
InChI 键 |
WFKGYKMBGRIHTI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


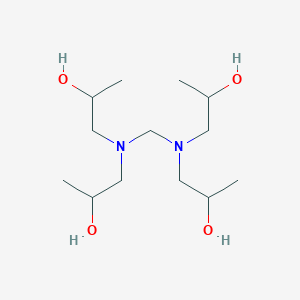
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
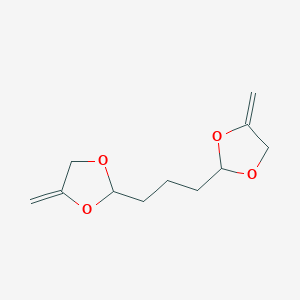

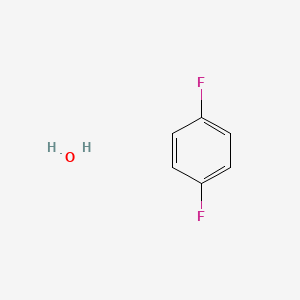
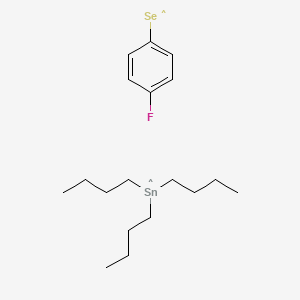
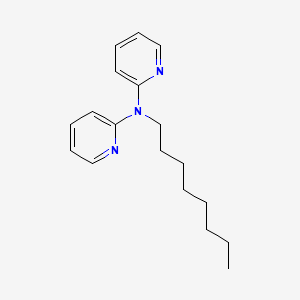
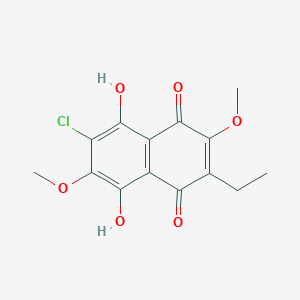
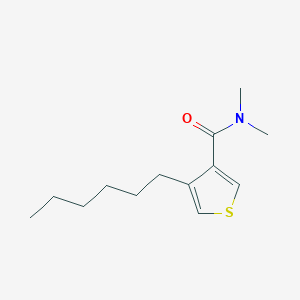
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

